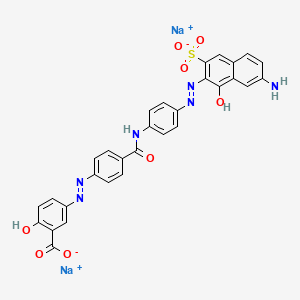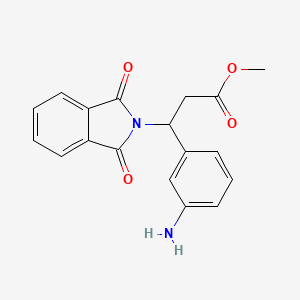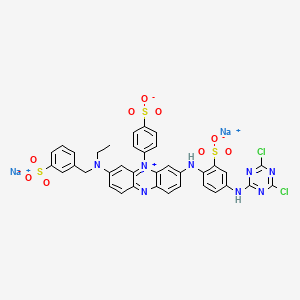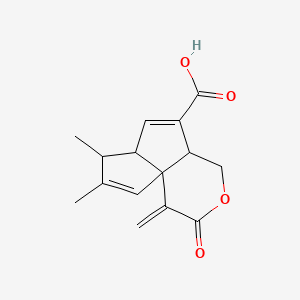
5-Benzylsulfanyl-5-hydroxy-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 402279 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 402279 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of NSC 402279.
Industrial Production Methods: In an industrial setting, the production of NSC 402279 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial production methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate NSC 402279 from reaction mixtures.
化学反应分析
Types of Reactions: NSC 402279 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving NSC 402279 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from the reactions of NSC 402279 depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives of NSC 402279, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups attached to the NSC 402279 core structure.
科学研究应用
NSC 402279 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, NSC 402279 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Additionally, NSC 402279 finds applications in industry, where it is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of NSC 402279 involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which NSC 402279 is used.
相似化合物的比较
Similar Compounds: NSC 402279 can be compared with other similar compounds to highlight its unique properties. Some of these similar compounds include NSC 123456, NSC 789012, and NSC 345678. Each of these compounds shares certain structural features with NSC 402279 but differs in specific functional groups or molecular configurations.
Uniqueness: The uniqueness of NSC 402279 lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Compared to similar compounds, NSC 402279 may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
7472-19-7 |
|---|---|
分子式 |
C11H10N2O4S |
分子量 |
266.28 g/mol |
IUPAC 名称 |
5-benzylsulfanyl-5-hydroxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N2O4S/c14-8-11(17,9(15)13-10(16)12-8)18-6-7-4-2-1-3-5-7/h1-5,17H,6H2,(H2,12,13,14,15,16) |
InChI 键 |
HDQHCIADWIJQMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2(C(=O)NC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


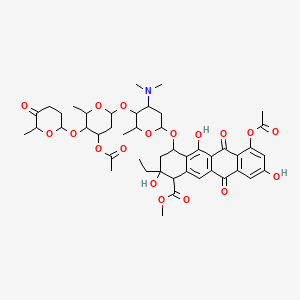
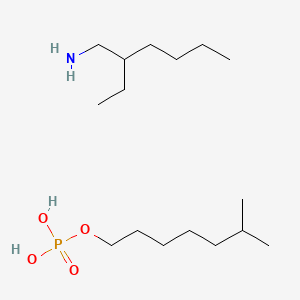
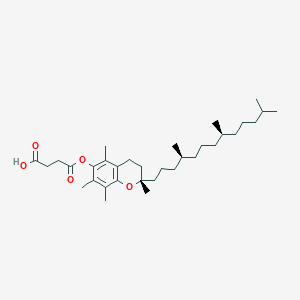

![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
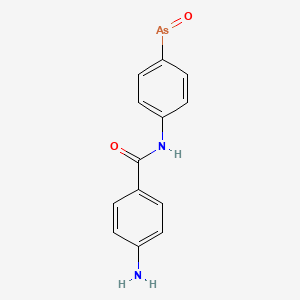
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
